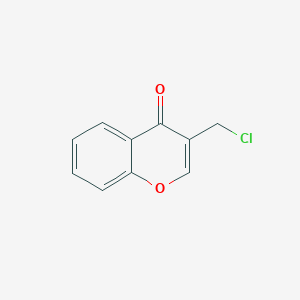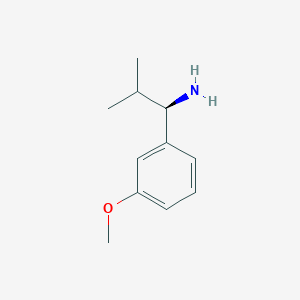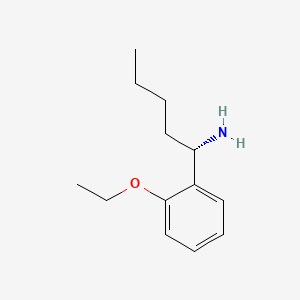![molecular formula C15H22N2O4 B13979442 Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate CAS No. 237064-49-2](/img/structure/B13979442.png)
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate is an organic compound with a complex structure that includes a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Benzyl Amine: The protected amino group is then reacted with benzyl chloride to form the benzyl amine intermediate.
Esterification: The final step involves the esterification of the intermediate with methyl chloroacetate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The benzyl group may also play a role in the compound’s activity by enhancing its lipophilicity and facilitating membrane penetration.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[benzyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate: This compound has a similar structure but with an ethyl ester and an additional methyl group.
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share the ester and benzyl functionalities but differ in the presence of the N-hydroxycarbamimidoyl group.
Uniqueness
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate is unique due to its combination of a Boc-protected amine and a benzyl group, which provides specific reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Propiedades
Número CAS |
237064-49-2 |
|---|---|
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)16-17(11-13(18)20-4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,16,19) |
Clave InChI |
RTQYNSLZWUQRLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)







![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)


